Thiarabine - 6599-17-7

Thiarabine

Catalog Number: EVT-284281
CAS Number: 6599-17-7
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thiarabine is a analog of antimetabolite cytarabine (ara-C), with potential antineoplastic activity. Upon administration, thiarabine (T-araC) is phosphorylated to the triphosphate form T-araCTP and competes with cytidine for incorporation into DNA. This results in an inhibition of DNA replication and RNA synthesis, chain termination and may eventually decrease tumor cell proliferation. Compared to ara-C, T-araC appears to have a longer half-life and has a higher efficacy.
Source and Classification

Thiarabine is synthesized from naturally occurring nucleosides and is classified under the category of anticancer agents. Its mechanism of action involves the inhibition of DNA synthesis, making it a valuable candidate in cancer therapy. The compound's molecular formula is C9H13N3O4SC_9H_{13}N_3O_4S, and it has a CAS Registry Number of 26599-17-7 .

Synthesis Analysis

Methods and Technical Details

The synthesis of thiarabine typically involves several key steps:

  1. Biginelli Reaction: The initial step often utilizes a one-pot three-component Biginelli reaction involving indole-3-carbaldehyde, ethyl acetoacetate, and thiourea. This reaction is performed under reflux conditions in ethanol with hydrochloric acid as a catalyst .
  2. Hydrazinolysis: Following the Biginelli reaction, hydrazinolysis is conducted using hydrazine hydrate to modify the ester group of the intermediate product, leading to the formation of thiarabine.
  3. Cyclo-condensation: Further modifications may involve cyclo-condensation reactions with thioglycolic acid to yield various derivatives that enhance the compound's biological activity .

These methods allow for the efficient production of thiarabine and its derivatives, which can be tailored for specific therapeutic applications.

Molecular Structure Analysis

Structure and Data

Thiarabine's structure features a thioether group at the 4' position of the arabinofuranosyl moiety, which differentiates it from other nucleoside analogs such as cytarabine. The molecular structure can be represented as follows:

Thiarabine C9H13N3O4S\text{Thiarabine }C_9H_{13}N_3O_4S

The presence of sulfur in its structure contributes to its unique biochemical properties, enhancing its interaction with cellular targets involved in DNA synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Thiarabine undergoes several chemical reactions that are crucial for its biological activity:

  1. Phosphorylation: Once inside the cell, thiarabine is phosphorylated to form its active triphosphate form, which competes with natural nucleotides during DNA replication.
  2. Inhibition Mechanism: The active triphosphate inhibits DNA polymerase activity, leading to the incorporation of thiarabine into DNA strands. This incorporation disrupts normal DNA function and promotes apoptosis in cancer cells .
  3. Metabolic Pathways: Thiarabine's metabolism involves various pathways that can influence its efficacy and toxicity profiles, highlighting the need for further pharmacokinetic studies .
Mechanism of Action

Process and Data

Thiarabine exerts its antitumor effects primarily through:

  • Inhibition of DNA Synthesis: By mimicking deoxycytidine triphosphate, thiarabine incorporates into DNA during replication, leading to chain termination.
  • Cell Cycle Arrest: The incorporation of thiarabine into DNA results in cell cycle arrest at the S phase, preventing further cell division.
  • Induction of Apoptosis: The disruption of normal DNA function triggers apoptotic pathways within cancer cells, contributing to its antitumor activity .

Studies have shown that thiarabine has a long retention time within tumor cells compared to other nucleoside analogs, which may account for its enhanced efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thiarabine possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 245.28 g/mol.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain stability.

These properties are critical for its formulation as an injectable or oral medication for cancer treatment .

Applications

Scientific Uses

Thiarabine has been evaluated for various applications in oncology:

  • Antitumor Therapy: It has demonstrated significant efficacy against multiple types of cancer, including acute myeloid leukemia and solid tumors.
  • Clinical Trials: Thiarabine has undergone several clinical trials (Phase I/II) showing promising results in heavily pretreated patients with hematologic malignancies .
  • Potential Replacement for Cytarabine: Due to its superior pharmacological profile, thiarabine may serve as an alternative to cytarabine in treating acute myeloid leukemia .
Introduction to Thiarabine as a Therapeutic Agent

Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine, OSI-7836) is a structurally optimized nucleoside analog exhibiting potent anticancer activity. Designed to overcome limitations of classical analogs, its unique sulfur modification enables enhanced biochemical stability, tumor cell retention, and activity against resistant hematologic malignancies [6] [9].

Historical Discovery and Development

Thiarabine’s development traces to foundational work on marine-derived nucleosides:

  • 1950s Sponge Discoveries: Arabinose nucleosides (e.g., spongocytidine) isolated from Tethya crypta demonstrated anticancer potential, leading to cytarabine (ara-C) in 1969 [1] [9].
  • Rational Structural Optimization: Replacement of ara-C’s oxygen atom at the 4′-position with sulfur (Fig. 1) enhanced metabolic stability and DNA incorporation efficiency [6] [7].
  • Clinical Translation: Phase I/II trials initiated in 2010 for hematologic malignancies under Dr. Hagop Kantarjian (MD Anderson Cancer Center) confirmed biological activity in heavily pretreated patients [4] [6].

Table 1: Key Developmental Milestones of Thiarabine

YearEventSignificance
1950sIsolation of spongocytidineRevealed arabinose nucleosides’ anticancer potential
1960sSynthesis of cytarabine (ara-C)First-generation therapeutic for leukemia
2000sThiarabine preclinical validationSuperior in vivo activity vs. ara-C/gemcitabine
2010Phase I/II trials initiationFirst clinical assessment in hematologic malignancies

Structural Classification Within Nucleoside Analogs

Thiarabine belongs to the 4′-thioarabinonucleoside subclass, characterized by:

  • Sugar Modifications: The 4′-sulfur atom replaces oxygen in the arabinofuranose ring, altering electronic properties and ring conformation (Fig. 1). This enhances resistance to cytidine deaminase-mediated inactivation—a key limitation of ara-C [6] [9].
  • Base Specificity: Retains cytosine as the nucleobase, enabling recognition by cellular kinases and DNA polymerases [7].
  • Biochemical Differentiation:
  • ~16% oral bioavailability (vs. <1% for ara-C), enabling flexible dosing [6].
  • Triphosphate form (T-araCTP) exhibits prolonged intracellular retention (>24 hr) in leukemia cells [6] [7].

Fig. 1: Structural Comparison of Key Nucleoside Analogs

Cytarabine (ara-C):  O at C4′ position  Sugar ----O----  Thiarabine (T-araC): S at C4′ position  Sugar ----S----  

Table 2: Biochemical Properties vs. Other Nucleoside Analogs

ParameterThiarabineCytarabineGemcitabine
4′-Position AtomSulfurOxygenOxygen
Oral Bioavailability~16%<1%Variable
Triphosphate Half-life>24 hours1–3 hours12–24 hours
Deaminase SensitivityLowHighModerate

Significance in Oncology and Hematologic Malignancies

Thiarabine addresses critical unmet needs in blood cancers:

  • Epidemiological Burden: Hematologic malignancies (e.g., AML, ALL, MDS) represent ~10% of global cancers, with rising incidence in aging populations [5] [10]. In Latin America, AML and ALL comprise ~50% of primary bone marrow malignancies [8] [10].
  • Mechanistic Advantages:
  • DNA Synthesis Inhibition: T-araCTP incorporates into DNA, causing chain termination and apoptosis [7].
  • Activity in Resistant Models: Overcomes resistance to ara-C and clofarabine in xenograft models of leukemia/lymphoma [6].
  • Synergy with Other Agents: Preclinical studies show enhanced efficacy when combined with clofarabine [6].
  • Clinical Potential: Early trials indicate activity in relapsed/refractory leukemias and lymphomas, positioning it for AML therapy where cytarabine remains first-line but has limitations [4] [6].

Table 3: Preclinical Anticancer Activity of Thiarabine

Cancer TypeModel SystemKey Finding
Acute Myeloid LeukemiaHuman xenografts80% tumor regression; superior to cytarabine
LymphomaMurine modelsComplete cures in 40% of treated animals
Solid TumorsPhase I trialsStable disease in 26–30% of patients

Properties

CAS Number

6599-17-7

Product Name

Thiarabine

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1

InChI Key

GAKJJSAXUFZQTL-CCXZUQQUSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4'-thio-arabinofuranosylcytosine
4'-thio-beta-D-arabinofuranosylcytosine
4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
OSI-7836
thiarabine

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.